molecular formula C17H11ClN2O4 B4241224 5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide

5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide

Cat. No.: B4241224
M. Wt: 342.7 g/mol
InChI Key: RJZWWUGCRNJRDM-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide is a chemical compound with a complex structure that includes a furan ring, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-(4-chloro-2-nitrophenyl)furfural. This intermediate can be synthesized by reacting 4-chloro-2-nitrobenzaldehyde with furfural under specific conditions . The next step involves the reaction of 5-(4-chloro-2-nitrophenyl)furfural with aniline to form the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitrobenzoic acid derivatives.

    Reduction: Reduction of the nitro group results in the formation of aniline derivatives.

    Substitution: Substitution of the chloro group can yield various substituted phenyl derivatives.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can lead to inhibition or activation of specific biological pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloro-2-nitrophenyl)furfural: A precursor in the synthesis of 5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide.

    4-chloro-2-nitroaniline: Similar in structure but lacks the furan ring.

    N-phenyl-2-furamide: Similar in structure but lacks the nitrophenyl group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenyl and furan groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-11-6-7-13(14(10-11)20(22)23)15-8-9-16(24-15)17(21)19-12-4-2-1-3-5-12/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZWWUGCRNJRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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